Poly(copper phthalocyanine)

Catalog No.
S539661
CAS No.
147-14-8
M.F
C32H16CuN8
M. Wt
576.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(copper phthalocyanine)

CAS Number

147-14-8

Product Name

Poly(copper phthalocyanine)

IUPAC Name

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

Molecular Formula

C32H16CuN8

Molecular Weight

576.1 g/mol

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

VVOLVFOSOPJKED-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

solubility

Solubility in water: none

Synonyms

copper phthalocyanine, cuprolinic blue, cupromeronic blue, Monastral Blue B, Monastral blue dye, Monastral Fast Blue, phthalocyanine blue

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]

The exact mass of the compound Phthalocyanine Blue BN is 577.095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of metallophthalocyanine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Poly(copper phthalocyanine) is a highly conjugated, two-dimensional coordination polymer characterized by a repeating copper-nitrogen macrocyclic network. Unlike standard discrete phthalocyanine molecules, this polymeric variant features an extended π-electron system that bridges multiple metal centers, fundamentally altering its electronic and thermal profile[1]. For industrial and advanced laboratory procurement, this compound is selected primarily for its intrinsic semiconductive properties, extreme thermal resilience, and dense array of electrochemically active sites. It serves as a critical material in workflows where standard organic dyes or monomeric catalysts fail under thermal stress or lack the necessary charge carrier mobility for optoelectronic and electrocatalytic applications[2].

Attempting to substitute Poly(copper phthalocyanine) with its monomeric counterpart, standard Copper(II) phthalocyanine (also commonly listed under CAS 147-14-8), results in critical failures in conductivity and device stability. Monomeric CuPc lacks the fused aromatic network required for bulk intermolecular charge transport, rendering it an effective insulator rather than a functional semiconductor in un-doped states [1]. Furthermore, in electrochemical environments such as carbon dioxide reduction or oxygen reduction reactions, monomeric CuPc is highly susceptible to dissolution and demetallation. The polymeric structure prevents this degradation by locking the copper centers into a rigid, insoluble 2D lattice, ensuring that generic monomeric substitutes cannot match the operational lifetime or the near-infrared optical absorption required for advanced device fabrication [2].

Orders-of-Magnitude Enhancement in Electrical Conductivity

The extended π-conjugation of Poly(copper phthalocyanine) fundamentally transforms the electrical behavior of the material compared to discrete molecules. Heat-treated Poly-CuPc achieves a room-temperature electrical conductivity of approximately 2.5 × 10⁻² S·cm⁻¹ (resistivity of 40 Ω·cm) [1]. In stark contrast, monomeric CuPc is highly resistive, typically exhibiting conductivity in the range of 10⁻¹⁰ to 10⁻⁸ S·cm⁻¹. This six-order-of-magnitude difference dictates material selection for chemiresistive sensors and organic electronics where intrinsic charge mobility is a strict prerequisite.

Evidence DimensionDC Electrical Conductivity
Target Compound Data~2.5 × 10⁻² S·cm⁻¹
Comparator Or BaselineMonomeric CuPc (~10⁻⁸ S·cm⁻¹)
Quantified Difference>10⁶ increase in conductivity
ConditionsRoom temperature, bulk material measurement

Buyers developing organic photovoltaics or conductive thin films must procure the polymeric form to achieve functional charge transport without relying on heavy external doping.

Extended Optical Absorption into the Near-Infrared

Polymerization merges the discrete molecular orbitals of the phthalocyanine rings into continuous valence and conduction bands, significantly narrowing the band gap. UV-Vis absorption spectra demonstrate that Poly(copper phthalocyanine) exhibits continuous, strong absorption extending well beyond 800 nm into the near-infrared region [1]. Monomeric CuPc, conversely, possesses a strict lowest-energy electronic transition threshold at 700 nm, with no significant absorption at longer wavelengths. The absence of the characteristic 740 nm monomer band in the polymer confirms a high degree of polymerization and extended conjugation.

Evidence DimensionOptical absorption threshold
Target Compound DataContinuous absorption >800 nm (into NIR)
Comparator Or BaselineMonomeric CuPc (Absorption threshold cuts off at 700 nm)
Quantified Difference>100 nm extension of the absorption window into the infrared
ConditionsThin film UV-Vis spectroscopy

This extended absorption profile is critical for procurement in tandem solar cell manufacturing and broadband photodetector applications requiring near-infrared sensitivity.

Extreme Thermal Stability for High-Temperature Processing

The cross-linked, macrocyclic network of Poly(copper phthalocyanine) imparts exceptional thermal resilience, which is essential for integration into high-temperature semiconductor fabrication workflows. Vacuum thermal treatment studies show that the polymer can withstand sustained exposure to 410°C for 18 hours with only a 10.8% weight loss, which is primarily attributed to the outgassing of trapped low-molecular-weight impurities rather than backbone degradation [1]. This allows the material to survive aggressive annealing steps that would vaporize or thermally degrade standard organic dyes and monomeric phthalocyanines.

Evidence DimensionThermal degradation resistance
Target Compound DataWithstands 410°C for 18 hours (10.8% mass loss)
Comparator Or BaselineStandard organic semiconductors (Typically degrade or sublime <300-350°C)
Quantified Difference>50-100°C higher processing temperature ceiling
Conditions410°C at 0.25 mm Hg vacuum for 18 hours

Procurement for vacuum-deposited thin films or devices requiring high-temperature annealing must prioritize this polymeric form to prevent material loss during fabrication.

Operational Stability in Continuous Electrocatalysis

In demanding electrochemical environments, the structural rigidity of polymetallophthalocyanines prevents the active site degradation common to discrete molecules. When utilized as an electrocatalyst framework, polymeric phthalocyanines maintain stable current densities and high Faradaic efficiencies (>90%) for over 10 hours of continuous electrolysis[1]. Monomeric metal phthalocyanines rapidly lose activity under identical conditions due to catalyst dissolution and demetallation. The robust 2D network of Poly(copper phthalocyanine) locks the Cu-N4 active sites in place, ensuring long-term durability.

Evidence DimensionContinuous electrolysis stability
Target Compound DataStable current density and >90% Faradaic efficiency for >10 hours
Comparator Or BaselineMonomeric metal phthalocyanines (Rapid current decay and dissolution)
Quantified DifferenceOrders of magnitude longer operational half-life
ConditionsContinuous electrochemical reduction in aqueous electrolyte

For industrial electrolyzer applications, the extended operational lifetime directly reduces maintenance downtime and catalyst replacement costs.

Chemiresistive Gas Sensors and Conductive Arrays

Driven by its intrinsic baseline conductivity of ~10⁻² S·cm⁻¹ and robust thermal stability, Poly(copper phthalocyanine) is the precise material of choice for fabricating chemiresistive sensor arrays. Unlike monomeric CuPc, which requires complex doping to achieve measurable currents, the polymeric form provides immediate, reliable signal transduction upon exposure to target analytes like ammonia or volatile organic compounds [1].

Near-Infrared Organic Photovoltaics (OPVs)

The extended π-conjugation of this polymer pushes its optical absorption well past the 700 nm limit of standard CuPc, reaching into the near-infrared (>800 nm) [2]. This makes it an ideal electron donor or transport material for tandem organic solar cells designed to harvest a broader spectrum of solar radiation than conventional dye-based devices.

Durable Electrocatalytic Cathodes for CO2 Reduction

Because the 2D polymeric network prevents the dissolution and demetallation of the Cu-N4 active sites, this compound is highly suited for long-duration electrocatalytic applications [3]. Buyers developing flow cells or H-type cells for CO2 reduction or oxygen reduction reactions (ORR) should select this polymer to guarantee >10 hours of stable continuous operation without catalyst degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid
Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline]
BRIGHT BLUE CRYSTALS.

Exact Mass

575.079390 g/mol

Monoisotopic Mass

575.079390 g/mol

Heavy Atom Count

41

Density

1.62 g/cm³

LogP

6.6 (calculated)

Decomposition

>250 °C

Appearance

Solid powder

Melting Point

600°C (dec.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3VEX9T7UT5

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

26893-93-6
147-14-8

Wikipedia

Copper_phthalocyanine

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Wholesale and Retail Trade
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Miscellaneous Manufacturing
Copper, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

Dates

Last modified: 04-14-2024

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